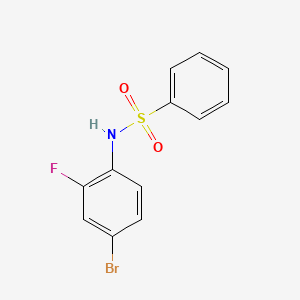

N-(4-bromo-2-fluorophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-bromo-2-fluorophenyl)benzenesulfonamide” is a crystalline compound with a molecular formula of C12H9BrFNO2S. It has an empirical formula of CHBrFNS. The molecular mass of the substance is 330.17 g/mol .

Molecular Structure Analysis

The molecule has a torsion angle of 18 degrees and a dihedral angle of -6 degrees . The hydrogen bonds are present between the nitrogen atom in the amide group and the bromine atom in the sulfonamido group. This molecule forms chains that are not straight but rather have a zigzag shape .Physical And Chemical Properties Analysis

“N-(4-bromo-2-fluorophenyl)benzenesulfonamide” is soluble in water, ethanol, acetone, ether, chloroform, benzene, carbon disulfide, and acetonitrile .Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have been extensively studied for their carbonic anhydrase inhibitory effects. These compounds, including those with bromo and fluoro substituents, show potent inhibition of human carbonic anhydrase isoforms I and II, which are crucial for various physiological functions. The inhibition of these enzymes suggests potential therapeutic applications in conditions like glaucoma, epilepsy, and certain types of edema (Gul et al., 2016). Additionally, derivatives synthesized from benzenesulfonamide have shown selectivity towards transmembrane carbonic anhydrase isoforms IX and XII, implicating them in cancer research, particularly for inhibiting tumor-associated enzymes (Pacchiano et al., 2011).

Cyclooxygenase-2 (COX-2) Inhibition

Some benzenesulfonamide derivatives have been identified as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. The introduction of a fluorine atom in these compounds has been shown to enhance their selectivity and potency as COX-2 inhibitors. This selective inhibition suggests potential applications in developing new anti-inflammatory drugs (Hashimoto et al., 2002).

Chemical Synthesis and Material Science

Novel Synthetic Routes

Research on N-(4-bromo-2-fluorophenyl)benzenesulfonamide and related compounds has opened new synthetic pathways for creating various chemical entities. For example, these compounds serve as intermediates in synthesizing pyrazoline-based fluorometric sensors for metal ions, highlighting their utility in developing new materials for chemical sensing applications (Bozkurt & Gul, 2018).

Pharmaceutical Intermediates

The synthesis of benzenesulfonamide derivatives has led to the discovery of potential pharmaceutical intermediates. These compounds exhibit significant activities as hypoglycemic agents, indicating their use in developing new antidiabetic drugs (Faidallah et al., 2016).

Safety and Hazards

properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO2S/c13-9-6-7-12(11(14)8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLXTMXWAZHPJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Tert-butyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2735044.png)

![4-(dimethylsulfamoyl)-N-[5-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2735045.png)

![N,N'-((3aR,4S,7R,7aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2735046.png)

![3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one](/img/structure/B2735051.png)

![5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735053.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2735059.png)

![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2735061.png)

![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2735062.png)

![4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2735064.png)